![molecular formula C10H17FN2O4 B12851073 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a fluoro-acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Depending on the nucleophile used, products can include azido or thiocyanato derivatives.
Deprotection: Removal of the Boc group yields the free amine derivative.
Aplicaciones Científicas De Investigación
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine ring can provide structural rigidity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine functionality.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Similar structure but lacks the fluoro group.
2-[3-(tert-Butoxycarbonylamino)azetidin-1-yl]-2-(2-naphthyl)acetic Acid: Contains a naphthyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Propiedades
Fórmula molecular |
C10H17FN2O4 |
|---|---|
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-10(4-12-5-10)6(11)7(14)15/h6,12H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Clave InChI |
XXGOMQFMKIAKRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CNC1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

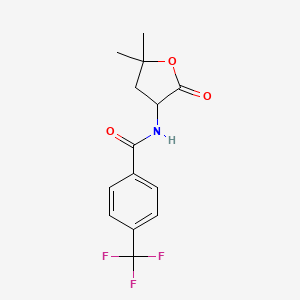
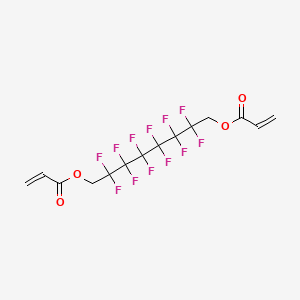
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
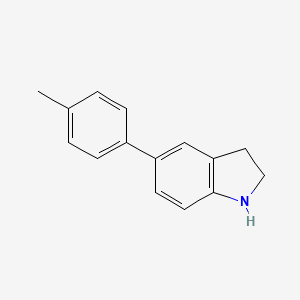


![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)

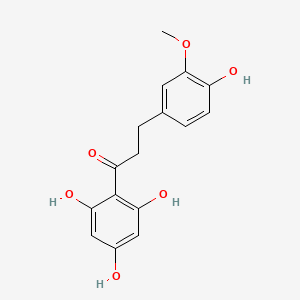

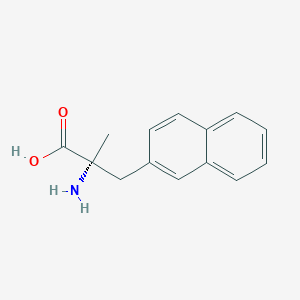
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
